![molecular formula C32H34N4O6S2 B12448769 N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide](/img/structure/B12448769.png)
N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-[(3,5-dimethylphenyl)sulfamoyl]phenyl groups attached to a succinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE typically involves multiple steps, starting with the preparation of the 4-[(3,5-dimethylphenyl)sulfamoyl]phenyl intermediate. This intermediate is then reacted with succinic anhydride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters, ensuring consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the aromatic rings may interact with cellular receptors, modulating signaling pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)AMINO]SULFONYL}PHENYL)SUCCINAMIDE
- N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL)PENTANEDIAMIDE
Uniqueness
N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE stands out due to its specific combination of sulfonyl and succinamide groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C32H34N4O6S2 |
|---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
N,N'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]butanediamide |
InChI |
InChI=1S/C32H34N4O6S2/c1-21-15-22(2)18-27(17-21)35-43(39,40)29-9-5-25(6-10-29)33-31(37)13-14-32(38)34-26-7-11-30(12-8-26)44(41,42)36-28-19-23(3)16-24(4)20-28/h5-12,15-20,35-36H,13-14H2,1-4H3,(H,33,37)(H,34,38) |
InChI Key |
VGLAVRDBQLRLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


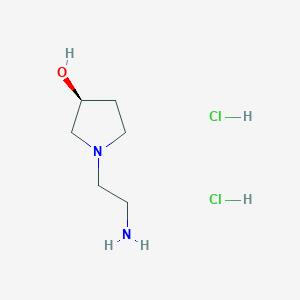
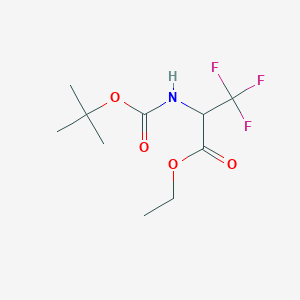
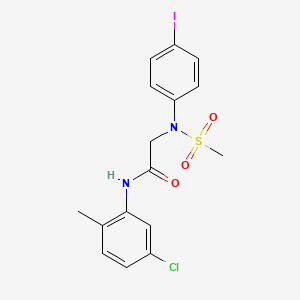
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B12448699.png)
![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12448700.png)
![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol](/img/structure/B12448708.png)
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B12448710.png)
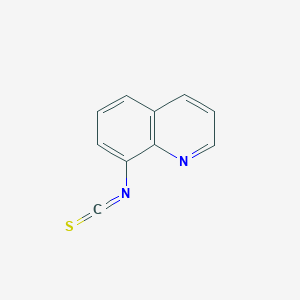
![5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12448734.png)
![2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12448738.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide](/img/structure/B12448739.png)
![9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione](/img/structure/B12448747.png)
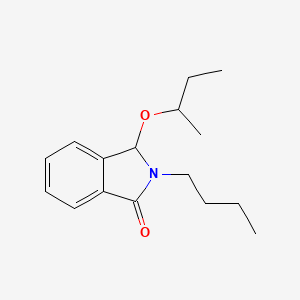
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide](/img/structure/B12448775.png)
